Veliparib dihydrochloride
Description
- Chemical Identity and Synthesis of Veliparib Dihydrochloride
1.1 Structural Characterization and Nomenclature
This compound is chemically identified as 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide dihydrochloride. It is the dihydrochloride salt form of Veliparib, with a molecular formula of C13H18Cl2N4O and a molecular weight of 317.21 g/mol. The compound’s structure features a benzimidazole core substituted at the 4-position with a carboxamide group and at the 2-position with a (2R)-2-methylpyrrolidin-2-yl moiety, indicating the presence of a chiral center with R-configuration. The compound is commonly referred to by synonyms including ABT-888 dihydrochloride and Veliparib hydrochloride. Its chemical identifiers include CAS number 912445-05-7 and PubChem CID 45480520. The chemical structure can be represented by the SMILES notation CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl, and the InChIKey DSBSVDCHFMEYBX-FFXKMJQXSA-N.
1.2 Synthetic Pathways and Scalable Production Methods
The synthesis of this compound involves constructing the benzimidazole core followed by introduction of the chiral 2-methylpyrrolidinyl substituent. Typical synthetic routes start from appropriately substituted o-phenylenediamines and carboxylic acid derivatives to form the benzimidazole ring system. The chiral pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination using enantiomerically pure precursors to ensure stereochemical integrity. Scalable production methods emphasize high-yielding, cost-effective steps with minimal purification requirements to facilitate multikilogram synthesis. Optimization includes controlling reaction conditions to maximize selectivity and minimize side products, enabling efficient isolation of the dihydrochloride salt form suitable for pharmaceutical use.
1.3 Stereochemical Control in Multikilogram Synthesis
Stereochemical control is critical in the synthesis of this compound due to the presence of a single stereocenter at the pyrrolidine ring. The (R)-configuration is essential for biological activity. Multikilogram scale synthesis employs enantiomerically pure starting materials or chiral catalysts to achieve high enantiomeric excess. Process optimization includes the use of chiral auxiliaries or resolution techniques to maintain stereochemical purity throughout the synthesis. Analytical methods such as chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are used to monitor stereochemical integrity during scale-up production.
1.4 Intermediate Compounds and Process Optimization
Key intermediates in the this compound synthesis include substituted o-phenylenediamines, benzimidazole carboxylic acid derivatives, and chiral pyrrolidine intermediates. Process optimization focuses on improving yields and purity of these intermediates by refining reaction parameters such as temperature, solvent choice, reagent stoichiometry, and purification techniques. For example, optimizing the cyclization step to form the benzimidazole ring and the introduction of the chiral pyrrolidine substituent can significantly impact overall efficiency. Salt formation with hydrochloric acid to produce the dihydrochloride salt enhances compound stability and solubility, which is critical for downstream processing and formulation.
Data Table: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N4O |
| Molecular Weight | 317.21 g/mol |
| Chemical Name | 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide dihydrochloride |
| CAS Number | 912445-05-7 |
| PubChem CID | 45480520 |
| Appearance | Powder |
| Solubility | Water: ≥ 50 mg/mL (157.62 mM); DMSO: ≥ 3.2 mg/mL (10.09 mM) |
| Stereochemistry | Single chiral center, (R)-configuration |
| SMILES | CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl |
| InChIKey | DSBSVDCHFMEYBX-FFXKMJQXSA-N |
Properties
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670432 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912445-05-7 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Veliparib dihydrochloride typically involves several key steps:
Imidization: Starting with L-alanine ethyl ester, the compound undergoes imidization to form a key intermediate.
Cyclization Reduction: This intermediate is then subjected to cyclization reduction.
Hydrolysis: The resulting product undergoes hydrolysis to yield ®-2-methylpyrrolidine-2-carboxylic acid.
Condensation: Finally, a one-step condensation reaction is performed to produce Veliparib
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Veliparib dihydrochloride primarily undergoes:
Substitution Reactions: Common in the synthesis process.
Hydrolysis: As part of its preparation.
Cyclization: To form the benzimidazole ring structure.
Common Reagents and Conditions
Carbonyldiimidazole (CDI): Used in coupling reactions.
Acetic Acid: Employed in reflux conditions for ring formation.
Hydrogenolysis Conditions: For deprotection steps.
Major Products
The major product of these reactions is Veliparib itself, with intermediates such as ®-2-methylpyrrolidine-2-carboxylic acid being crucial for the final synthesis .
Scientific Research Applications
Combination Therapy with Chemotherapy
Veliparib has been extensively studied in combination with various chemotherapeutic agents. Notable applications include:
- Bendamustine : A phase 1b trial demonstrated that veliparib could be safely combined with bendamustine in patients with relapsed/refractory lymphoma and multiple myeloma. The study reported promising overall response rates (ORR) and complete response rates (CRR) when combined with rituximab for B-cell lymphomas .
- Carboplatin and Paclitaxel : In triple-negative breast cancer (TNBC), veliparib was evaluated alongside carboplatin and paclitaxel. The maximum tolerated dose was determined to be 150 mg twice daily, showing an ORR of 63% among evaluable patients .
Treatment of Specific Cancers
Veliparib is currently being investigated for its efficacy in various solid tumors:
- Ovarian Cancer : Clinical trials have explored veliparib's role in combination with chemotherapy regimens for patients with advanced ovarian cancer, showing potential benefits in terms of progression-free survival .
- Lung Cancer : In small-cell lung cancer, a combination of temozolomide and veliparib yielded a significantly higher ORR compared to temozolomide alone (39% vs. 14%) .
Pharmacokinetics and Safety Profile
The pharmacokinetics of veliparib have been characterized through various studies, indicating that it is well-tolerated at therapeutic doses. Common adverse effects include gastrointestinal symptoms, fatigue, and myelosuppression . The pharmacokinetic parameters indicate that veliparib maintains effective plasma concentrations when administered orally, supporting its use in outpatient settings.
Data Summary
| Study | Combination | Cancer Type | ORR (%) | Safety Profile |
|---|---|---|---|---|
| Phase 1b Trial | Veliparib + Bendamustine + Rituximab | B-cell Lymphoma | 82-94 | Tolerable; mild AEs |
| Phase 1 Study | Veliparib + Carboplatin + Paclitaxel | Triple-Negative Breast Cancer | 63 | Neutropenia, anemia |
| Ongoing Trials | Veliparib + Temozolomide | Small-Cell Lung Cancer | 39 | Gastrointestinal symptoms |
Case Study 1: Combination with Bendamustine
A cohort of 34 patients treated with veliparib and bendamustine showed an ORR of up to 94% when combined with rituximab. This suggests that the addition of veliparib significantly enhances treatment efficacy in B-cell lymphomas .
Case Study 2: Triple-Negative Breast Cancer
In a study involving patients with TNBC, the combination therapy resulted in an ORR of 63%. The findings underscore the potential of veliparib to improve outcomes in this challenging subtype of breast cancer .
Mechanism of Action
Veliparib dihydrochloride exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks (SSBs) in DNA. By blocking PARP activity, Veliparib prevents the repair of SSBs, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. This results in increased DNA damage and cell death, particularly in cancer cells that rely heavily on PARP for DNA repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Veliparib dihydrochloride and structurally or functionally related compounds:
Key Findings:
Potency and Selectivity: this compound is 10–100x more potent than UPF 1069 (nanomolar vs. micromolar IC₅₀/Ki) . Unlike WD2000-012547 (PARP1-selective), this compound inhibits both PARP1 and PARP2, broadening its therapeutic utility in cancers reliant on PARP2-mediated repair .
Clinical Advancement :
- Both Veliparib forms (dihydrochloride and free base) are in Phase 3 , whereas UPF 1069, XAV-939, and WD2000-012547 remain in preclinical stages .
Detailed Research Findings
In Vivo Efficacy:
- In orthotopic medulloblastoma models, this compound combined with craniospinal irradiation (CSI) significantly extended survival compared to CSI alone, demonstrating its role as a radiosensitizer .
Synergistic Effects:
- A 2018 study showed that this compound synergizes with artesunate (an antimalarial drug) against Echinococcus granulosus. Combination therapy increased DNA damage markers (8-oxo-dG) and caused severe ultrastructural damage to parasitic cells .
Bioanalytical Methods:
- This compound is quantified in clinical samples using LC-MS/MS with a linear range of 0.5–50 ng/mL, ensuring precise pharmacokinetic monitoring during trials .
Biological Activity
Veliparib dihydrochloride, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in cancer therapy due to its role in enhancing the efficacy of DNA-damaging agents and its potential to sensitize tumors to chemotherapy and radiation.
Veliparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA repair processes. The inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells that are already deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action makes veliparib particularly effective as a chemosensitizer and radiosensitizer in various cancer models.
- Ki Values : Veliparib exhibits high affinity for PARP-1 and PARP-2 with inhibition constants (Ki) of 5.2 nM and 2.9 nM, respectively .
- Cell Cycle Effects : In studies involving colon cancer cell lines (HCT-116 and HT-29), veliparib treatment resulted in G2/M cell cycle arrest and increased levels of DNA damage when combined with chemotherapeutic agents like SN38 or oxaliplatin .
Preclinical Studies
Numerous preclinical studies have demonstrated the effectiveness of veliparib in various cancer types:
Clinical Trials
Veliparib has been evaluated in several clinical trials, showcasing its safety and efficacy in combination with other treatments:
- Phase I–II Trial with Topotecan :
- Combination with Irinotecan :
- Extension Study for Solid Tumors :
Case Studies
Several case studies have highlighted the clinical relevance of veliparib:
- A case involving a patient with BRCA-mutated ovarian cancer showed significant tumor reduction when treated with veliparib combined with standard chemotherapy, supporting its role as a potent therapeutic agent in genetically predisposed populations.
Q & A
Q. What are the key biochemical targets of Veliparib dihydrochloride, and how are they quantified in vitro?
Veliparib selectively inhibits PARP1 and PARP2 with Ki values of 5.2 nM and 2.9 nM, respectively, as determined via cell-free enzymatic assays using recombinant proteins . To validate target engagement, researchers should:
Q. How does this compound penetrate the blood-brain barrier (BBB) in preclinical models?
Preclinical studies demonstrate Veliparib achieves a brain-to-plasma concentration ratio significantly higher than other PARP inhibitors (e.g., olaparib, talazoparib). Methodology includes:
- Pharmacokinetic profiling in orthotopic glioblastoma models.
- Liquid chromatography-mass spectrometry (LC-MS) to measure drug levels in plasma and brain tissue .
Q. What standard cell lines and animal models are used to evaluate Veliparib’s efficacy in DNA repair-deficient cancers?
- In vitro: BRCA1/2-mutant ovarian (e.g., BRCA1-mutated MX-1) and colon (HCT-116, HT-29) cancer lines, where Veliparib synergizes with SN38 or oxaliplatin to enhance G2/M arrest .
- In vivo: BRCA-deficient xenografts (e.g., MX-1 breast cancer) treated with Veliparib (3.1–25 mg/kg/day) alongside temozolomide to assess tumor growth delay .
Advanced Research Questions
Q. How should researchers design combination studies with Veliparib and DNA-damaging agents to mitigate toxicity?
- Preclinical optimization: Use staggered dosing schedules to avoid overlapping toxicities (e.g., thrombocytopenia in temozolomide/radiation combinations). Isobolographic analysis can confirm synergy .
- Clinical considerations: Monitor platelet counts and pharmacokinetic overlap in phase I trials. For example, Veliparib + carboplatin/paclitaxel requires dose reductions at 200 mg BID due to hematologic toxicity .
Q. What methodological approaches resolve contradictions in Veliparib’s clinical efficacy across cancer types?
The VERTU phase II trial in glioblastoma showed limited efficacy despite preclinical synergy, highlighting the need for:
- Biomarker stratification: MGMT promoter methylation status, HRD scores, and PARP-1 expression levels.
- Correlative analyses: Volumetric MRI and multi-omics profiling (exome, transcriptome) to identify responsive subpopulations .
- Cross-trial comparisons: Evaluate differences in drug scheduling (e.g., continuous vs. intermittent dosing) and patient selection criteria .
Q. How is cardiac safety assessed in Veliparib clinical trials, and what parameters are critical?
- Methodology: Conduct thorough QT (TQT) studies with continuous ECG monitoring. A crossover trial (n=47) showed no QTcF >480 ms or >30 ms change from baseline after single-dose Veliparib (200–400 mg) .
- Key parameters: Plasma concentration at peak exposure (Cmax), treatment-emergent adverse events (e.g., nausea, myalgia), and pharmacokinetic interactions with CYP3A4 inhibitors .
Q. What translational biomarkers are prioritized in Veliparib trials to predict response?
- Tissue-based: BRCA1/2 mutation status, PARP-1 expression (IHC), and homologous recombination deficiency (HRD) scores.
- Liquid biopsies: Circulating tumor DNA (ctDNA) to monitor BRCA reversion mutations and PARP activity in peripheral blood mononuclear cells (PBMCs) .
- Emerging tools: Radiomic features from MRI to non-invasively assess treatment response in glioblastoma .
Q. What experimental strategies enhance Veliparib’s radiosensitizing effects in solid tumors?
- Preclinical: Use clonogenic survival assays in BRCA-proficient vs. -deficient lines. Combine Veliparib with fractionated radiation (2–4 Gy/fraction) to measure dose enhancement ratios.
- In vivo: Evaluate tumor growth delay in syngeneic models (e.g., HCT-116 colon cancer) with concurrent vs. sequential administration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
